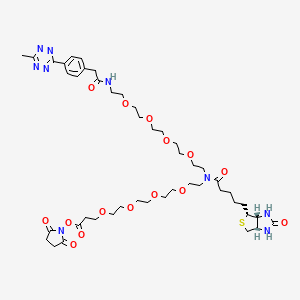![molecular formula C10H18N2O2S B13723584 2-Cyclopropanesulfonyl-2,7-diaza-spiro[3.5]nonane](/img/structure/B13723584.png)
2-Cyclopropanesulfonyl-2,7-diaza-spiro[3.5]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropanesulfonyl-2,7-diaza-spiro[35]nonane is a spirocyclic compound characterized by a unique structure that includes a cyclopropane ring fused to a diazaspiro nonane system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropanesulfonyl-2,7-diaza-spiro[3.5]nonane typically involves multi-step reactions. One common method includes the reaction of 2,7-diaza-spiro[3.5]nonane with cyclopropanesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopropanesulfonyl-2,7-diaza-spiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of cyclopropylamines.
Substitution: Formation of sulfonamide or sulfonothio compounds.
Applications De Recherche Scientifique
2-Cyclopropanesulfonyl-2,7-diaza-spiro[3.5]nonane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism of action of 2-Cyclopropanesulfonyl-2,7-diaza-spiro[3.5]nonane involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring and diazaspiro nonane system provide a rigid framework that can fit into specific binding sites, potentially inhibiting enzyme activity or modulating receptor function. The sulfonyl group can form hydrogen bonds or electrostatic interactions with amino acid residues in the target protein, enhancing binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,7-Diaza-spiro[3.5]nonane: Lacks the cyclopropanesulfonyl group, making it less reactive in certain chemical reactions.
2-Benzyl-2,7-diaza-spiro[3.5]nonane: Contains a benzyl group instead of a cyclopropanesulfonyl group, leading to different chemical and biological properties.
2-Phenyl-2,7-diaza-spiro[4.4]nonane: Features a larger spirocyclic system, which may affect its reactivity and interactions with biological targets.
Uniqueness
2-Cyclopropanesulfonyl-2,7-diaza-spiro[3.5]nonane is unique due to the presence of the cyclopropanesulfonyl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other spirocyclic compounds and makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C10H18N2O2S |
|---|---|
Poids moléculaire |
230.33 g/mol |
Nom IUPAC |
2-cyclopropylsulfonyl-2,7-diazaspiro[3.5]nonane |
InChI |
InChI=1S/C10H18N2O2S/c13-15(14,9-1-2-9)12-7-10(8-12)3-5-11-6-4-10/h9,11H,1-8H2 |
Clé InChI |
KYHNYYMMMGPPGH-UHFFFAOYSA-N |
SMILES canonique |
C1CC1S(=O)(=O)N2CC3(C2)CCNCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



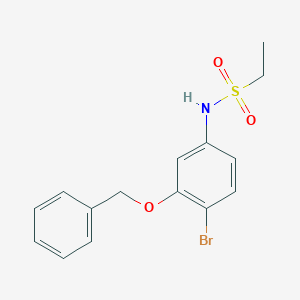
![Spiro[cyclohexane-1,9'-fluorene]-4'-boronic Acid Pinacol Ester](/img/structure/B13723519.png)
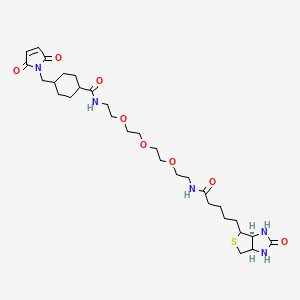

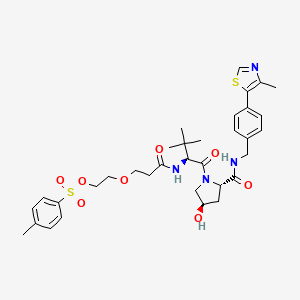
![3-(E)-Benzylidene-3,4,5,6-hexahydro-7-(trifluoromethyl)pyrido-[4,3-c]-isoxazole hydrochloride](/img/structure/B13723550.png)
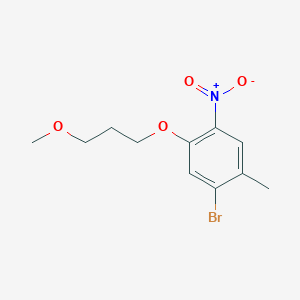
![N-Cyclobutyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13723554.png)
![2-Amino-N-[1-benzyl-3-(3-tert-butylcarbamoyl-octahydro-isoquinolin-2-yl)-2-hydropropyl]-succinamide](/img/structure/B13723556.png)
![4-[3-(6-oxo-1H-purin-9-yl)propylamino]benzoic acid](/img/structure/B13723567.png)
![[6-Bromo-1-(2,2,2-trifluoro-ethyl)-1H-indol-4-yl]-methanol](/img/structure/B13723573.png)
